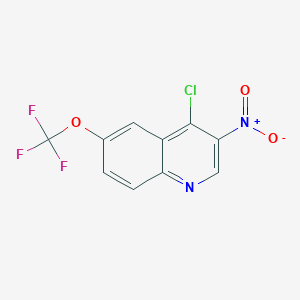

![molecular formula C11H12N4O2 B1475394 6-Amino-2-cyclobutylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1897842-66-8](/img/structure/B1475394.png)

6-Amino-2-cyclobutylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Overview

Description

“6-Amino-2-cyclobutylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a compound that can be used for pharmaceutical testing . It is a type of pyrimidine, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist and they display a range of pharmacological effects .

Synthesis Analysis

The synthesis of pyrimidines, including “6-Amino-2-cyclobutylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid”, involves numerous methods . One such method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis

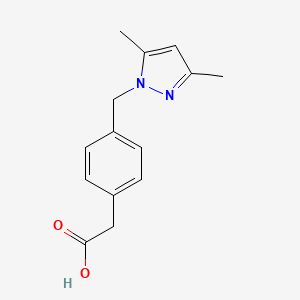

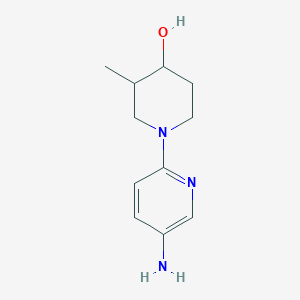

The molecular formula of “6-Amino-2-cyclobutylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is C11H12N4O2. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

Pyrimidines, including “6-Amino-2-cyclobutylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid”, undergo various chemical reactions. For instance, the Dimroth rearrangement, which involves the isomerization of heterocycles, is one such reaction . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Scientific Research Applications

Chemical Synthesis and Regio-Orientation

6-Amino-2-cyclobutylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is part of the pyrazolo[1,5-a]pyrimidine family, compounds known for their diverse chemical synthesis routes and regioselectivity. A detailed exploration of the regio-orientation of pyrazolo[1,5-a]pyrimidines, including synthetic approaches with 3(5)-aminopyrazoles and 1,3-bielectrophilic reagents, was presented by Mohamed and Mahmoud (2019). Their work clarifies the controversies around substituent positioning on the pyrimidine ring, shedding light on nucleophilicity and reaction pathways (Mohamed & Mahmoud, 2019).

Biological and Pharmacological Activities

The pyrimidine derivatives, including the specific scaffold of 6-Amino-2-cyclobutylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, have been extensively studied for their diverse biological and pharmacological activities. Natarajan et al. (2022) provided a comprehensive review of the structure-activity relationships (SAR) of pyrimidine derivatives, highlighting their anti-microbial, anti-cancer, anti-inflammatory, and other therapeutic potentials. This review underscores the significance of substituent positions in enhancing biological activities, pointing towards the scaffold's versatility in drug development (Natarajan et al., 2022).

Anti-inflammatory Applications

The anti-inflammatory properties of pyrimidine derivatives are noteworthy. Rashid et al. (2021) reviewed the anti-inflammatory effects and SARs of various pyrimidines, attributing their pharmacological effects to the inhibition of critical inflammatory mediators. This body of work suggests potential pathways for designing new pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity, relevant to the derivatives of the chemical in focus (Rashid et al., 2021).

Synthetic Pathways and Hybrid Catalysts

The synthesis of pyrimidine derivatives, including the versatile scaffold of 6-Amino-2-cyclobutylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, has been facilitated by the use of hybrid catalysts. Parmar, Vala, and Patel (2023) reviewed the application of various catalysts in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, emphasizing the role of organocatalysts, metal catalysts, and green solvents. This insight is crucial for the development of novel compounds with potential therapeutic applications (Parmar, Vala, & Patel, 2023).

Future Directions

Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests potential future directions in the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name |

6-amino-2-cyclobutylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c12-7-4-13-10-8(11(16)17)9(6-2-1-3-6)14-15(10)5-7/h4-6H,1-3,12H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWKNGQNVUNIKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NN3C=C(C=NC3=C2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-cyclobutylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl [(2,6-dimethylphenyl)methyl]phosphonate](/img/structure/B1475311.png)

![6-Methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid 5,5-dioxide](/img/structure/B1475324.png)